N'-(3-Ethoxy-2-hydroxybenzylidene)-5-(3-methoxyphenyl)-1H-pyrazole-3-carbohydrazide
Description
N'-(3-Ethoxy-2-hydroxybenzylidene)-5-(3-methoxyphenyl)-1H-pyrazole-3-carbohydrazide is a Schiff base derivative featuring a pyrazole core substituted with a 3-methoxyphenyl group at position 5 and a 3-ethoxy-2-hydroxybenzylidene hydrazide moiety at position 2. The compound’s structure combines electron-donating methoxy and ethoxy groups with a phenolic hydroxyl group, which may enhance its ability to participate in hydrogen bonding and π-π interactions. Its synthesis likely follows standard hydrazide-aldehyde condensation, as seen in analogous compounds .
Properties
CAS No. |
302917-83-5 |
|---|---|
Molecular Formula |
C20H20N4O4 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H20N4O4/c1-3-28-18-9-5-7-14(19(18)25)12-21-24-20(26)17-11-16(22-23-17)13-6-4-8-15(10-13)27-2/h4-12,25H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-12+ |
InChI Key |
NZEKTGWHLYDUCB-CIAFOILYSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Biological Activity
N'-(3-Ethoxy-2-hydroxybenzylidene)-5-(3-methoxyphenyl)-1H-pyrazole-3-carbohydrazide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyrazole ring substituted with various functional groups, including ethoxy, hydroxy, and methoxy groups. Its molecular formula is with a molecular weight of approximately 394.4 g/mol. The presence of these functional groups enhances its reactivity and interaction with biological targets, which is critical for its pharmacological effects .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . It has been shown to induce apoptosis in specific cancer cell lines, such as human umbilical vein endothelial cells (HUVECs). The compound appears to modulate pathways involving integrin beta 4, which plays a crucial role in cell adhesion and signaling .
The proposed mechanism involves the formation of hydrogen bonds with target proteins, influencing their activity. Studies suggest that the compound's interaction with integrin beta 4 may be pivotal in mediating its apoptotic effects .
Antimicrobial Activity
This compound also displays antimicrobial properties . Similar compounds have been evaluated for their effectiveness against various bacterial strains, indicating potential applications in treating infections .
Anti-inflammatory Effects
The compound's structural similarities to other pyrazole derivatives suggest it may possess anti-inflammatory properties as well. Pyrazole derivatives have been widely studied for their ability to inhibit inflammatory pathways, making this compound a candidate for further investigation in inflammatory diseases .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N'-(3-Hydroxybenzylidene)-5-(1-naphthyl)-1H-pyrazole-3-carbohydrazide | Hydroxy group on benzylidene | Induces apoptosis in endothelial cells |
| N'-(2-Hydroxybenzylidene)-5-(4-chlorophenyl)-1H-pyrazole-3-carbohydrazide | Chlorine substitution | Potential anti-inflammatory activity |
| N'-(4-Methoxybenzylidene)-5-(phenyl)-1H-pyrazole-3-carbohydrazide | Methoxy group on benzylidene | Exhibits antimicrobial properties |
This table highlights how variations in substitution patterns can influence biological activities, suggesting that the unique combination of ethoxy and hydroxy groups in our compound may enhance its therapeutic potential compared to similar derivatives .
Case Studies and Research Findings
Recent studies have focused on synthesizing and evaluating various pyrazole derivatives for their biological activities. For instance:
- A study synthesized 22 trisubstituted pyrazole derivatives and evaluated their anti-inflammatory effects using the carrageenan-induced paw edema model. Some derivatives exhibited significant inhibition comparable to standard anti-inflammatory drugs .
- Another research effort involved synthesizing novel pyrazole derivatives as potential monoamine oxidase B (MAO-B) inhibitors, demonstrating promising results against both MAO-A and MAO-B isoforms .
These findings underline the importance of structural modifications in enhancing the biological activity of pyrazole-based compounds.
Scientific Research Applications
Anti-Cancer Properties
Research indicates that N'-(3-Ethoxy-2-hydroxybenzylidene)-5-(3-methoxyphenyl)-1H-pyrazole-3-carbohydrazide exhibits significant anti-cancer properties. Studies have shown its ability to induce apoptosis in various cancer cell lines, including human umbilical vein endothelial cells. The mechanism appears to involve modulation of integrin beta 4 pathways, which are critical in cell survival and proliferation.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. Its structural features allow it to interact effectively with microbial targets, leading to inhibition of growth and viability.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, potentially making it useful in treating conditions characterized by inflammation.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action:
- Hydrogen Bonding : The presence of hydroxy and methoxy groups facilitates hydrogen bonding with proteins and enzymes.
- Binding Affinity : Interaction studies have shown that the compound can form stable complexes with integrin beta 4, influencing its apoptotic effects on endothelial cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzylidene Ring
Compound 1 : N'-(3-Ethoxy-4-hydroxybenzylidene)-3-(1-naphthyl)-1H-pyrazole-5-carbohydrazide ()
- Key Differences : The benzylidene ring has a 4-hydroxy group (para) instead of 2-hydroxy (ortho). The pyrazole is substituted with a naphthyl group.
- Impact: The para-hydroxy position may alter hydrogen-bonding networks and molecular packing.
Compound 2 : 3-(3-Ethoxyphenyl)-N′-[(E)-(2-hydroxy-1-naphthyl)methylene]-1H-pyrazole-5-carbohydrazide ()
- Key Differences : The benzylidene moiety is replaced with a 2-hydroxynaphthalen-1-yl group.
- Impact : The naphthyl system increases hydrophobicity and may affect binding to hydrophobic pockets in biological targets. The ortho-hydroxy group could stabilize intramolecular hydrogen bonds, influencing conformation .
Compound 3 : (E)-N’-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide ()
- Key Differences : The benzylidene ring has a 4-methoxy group (para), and the pyrazole has a methyl substituent.
- Impact : The para-methoxy group lacks the steric and electronic effects of the target’s ortho-hydroxy group. The methyl group on the pyrazole may increase steric hindrance, altering reactivity or binding .
Substituent Variations on the Pyrazole Ring
Compound 4 : (E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide ()
- Key Differences : The pyrazole is substituted with a phenyl group, and the benzylidene has electron-withdrawing Cl atoms.
- The phenyl group may reduce polarity compared to the target’s 3-methoxyphenyl group .
Compound 5 : (E)-3-(2-Butoxyphenyl)-N-(2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide ()
Heterocyclic and Aromatic System Modifications
Compound 6 : 3-(5-Chloro-2-thienyl)-N′-[(E)-1-(2-furyl)ethylidene]-1H-pyrazole-5-carbohydrazide ()
- Key Differences : Incorporates thiophene and furan rings.
- Impact : Thiophene’s sulfur atom may participate in unique dipole interactions, while furan’s oxygen could alter electronic distribution. These heterocycles might confer distinct pharmacokinetic properties compared to purely aromatic systems .
Compound 7 : N'-(3-Methoxybenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide ()
- Key Differences : Features a 3-methoxybenzylidene group and a phenyl-substituted pyrazole.
- Impact : The meta-methoxy group on the benzylidene may disrupt symmetry in crystal packing compared to the target’s ortho-hydroxy group. The phenyl substitution lacks the electron-donating methoxy of the target’s 3-methoxyphenyl .
Structural and Functional Analysis Table
Research Findings and Implications
- Electronic Effects : Electron-donating groups (e.g., methoxy, ethoxy) in the target compound may stabilize charge-transfer complexes, as seen in DFT studies of analogs .
- Biological Activity : Analogous Schiff bases exhibit antibacterial properties (), suggesting the target compound could be explored for similar applications .
- Crystallography : Compounds with ortho-hydroxy groups (e.g., target, Compound 18) often form intramolecular H-bonds, stabilizing planar conformations critical for molecular recognition .
Preparation Methods
Synthesis of 5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic Acid Ethyl Ester
A mixture of 3-methoxyphenylacetone (1.0 equiv) and diethyl oxalate (1.2 equiv) in dry ethanol is treated with sodium ethoxide (1.5 equiv) under reflux for 6–8 hours. The intermediate β-keto ester undergoes cyclization with hydrazine hydrate (2.0 equiv) in ethanol at 80°C for 12 hours, yielding the pyrazole ester.
Reaction Conditions
Hydrazide Formation via Hydrazinolysis
The ester group at position 3 of the pyrazole is converted to a hydrazide through nucleophilic acyl substitution.
Preparation of 5-(3-Methoxyphenyl)-1H-pyrazole-3-carbohydrazide
The pyrazole ester (1.0 equiv) is refluxed with hydrazine hydrate (5.0 equiv) in ethanol for 8–10 hours. Excess hydrazine drives the reaction to completion, with yields exceeding 85%.
Key Observations
Condensation with 3-Ethoxy-2-hydroxybenzaldehyde
The final step involves Schiff base formation between the carbohydrazide and 3-ethoxy-2-hydroxybenzaldehyde.
Synthesis of Target Compound
A solution of 5-(3-methoxyphenyl)-1H-pyrazole-3-carbohydrazide (1.0 equiv) and 3-ethoxy-2-hydroxybenzaldehyde (1.1 equiv) in ethanol containing catalytic acetic acid is refluxed for 4–6 hours. The product precipitates upon cooling and is recrystallized from ethanol.
Optimized Parameters
| Variable | Optimal Range |
|---|---|
| Molar Ratio | 1:1.1 (hydrazide:aldehyde) |
| Catalyst | Acetic acid (0.5% v/v) |
| Temperature | 78°C (reflux) |
| Time | 5 hours |
| Yield | 75–80% |
Mechanistic Insights
-
The reaction proceeds via nucleophilic attack of the hydrazide’s –NH2 group on the aldehyde carbonyl, forming an imine (C=N) bond.
-
Intramolecular hydrogen bonding between the phenolic –OH and imine nitrogen stabilizes the Schiff base.
Purification and Characterization
Recrystallization
Crude product is dissolved in hot ethanol (95%), filtered, and cooled to 4°C to yield pale-yellow crystals.
Spectroscopic Validation
-
FT-IR : Bands at 3250 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O), and 1610 cm⁻¹ (C=N).
-
¹H NMR (DMSO-d₆): δ 12.1 (s, 1H, NH), 10.3 (s, 1H, OH), 8.4 (s, 1H, CH=N), 7.2–6.8 (m, aromatic protons).
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Intramolecular Benzoyl Migration
Observed during hydrazinolysis of esters with electron-withdrawing groups. Mitigated by:
Byproduct Formation in Condensation
Aldol side products form if aldehydes self-condense. Addressed by:
-
Slow addition of aldehyde
-
Acid catalysis (pH 4–5)
Scale-Up Considerations
Pilot-scale synthesis (100 g batches) requires:
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for N'-(3-Ethoxy-2-hydroxybenzylidene)-5-(3-methoxyphenyl)-1H-pyrazole-3-carbohydrazide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis involves multi-step condensation reactions, typically starting with hydrazide and aldehyde precursors under reflux. Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (60–80°C), and reaction time (6–12 hours). Optimization is achieved via thin-layer chromatography (TLC) to monitor intermediate formation . Purification through recrystallization or column chromatography ensures high yield and purity .
Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?
- Methodological Answer : Structural elucidation requires a combination of FT-IR (to confirm hydrazone C=N and carbonyl bands), H-NMR (to verify aromatic and methoxy/ethoxy proton environments), and ESI-MS (for molecular ion validation) . Single-crystal X-ray diffraction (SCXRD) provides definitive structural proof, with refinement using SHELXL software to resolve bond lengths and angles .
Q. What are the critical parameters for crystallizing this compound for X-ray analysis?
- Methodological Answer : Slow evaporation from polar aprotic solvents (e.g., DMSO/water mixtures) at controlled temperatures (20–25°C) promotes high-quality crystal growth. Crystal mounting and data collection require low-temperature (e.g., 100 K) protocols to minimize thermal motion artifacts. SHELXL refinement accounts for disorder and hydrogen bonding networks .
Advanced Research Questions
Q. How can DFT calculations predict the electronic and vibrational properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G** level models the compound’s electronic structure, including frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps. Solvent effects are incorporated via the IEFPCM model. Vibrational frequencies are compared to experimental FT-IR/Raman spectra to validate assignments .
Q. How can discrepancies in biological activity data among pyrazole-carbohydrazide derivatives be resolved?
- Methodological Answer : Systematic structure-activity relationship (SAR) studies are essential. For example, substituent effects (e.g., ethoxy vs. methoxy groups) are analyzed using molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases). In vitro assays under standardized conditions (e.g., IC measurements) reconcile contradictions .
Q. What experimental and computational strategies validate the compound’s potential as a kinase inhibitor?
- Methodological Answer : Molecular docking (e.g., with GOLD or Glide) identifies binding poses in kinase active sites. Free-energy perturbation (FEP) calculations refine binding mode predictions. In vitro kinase inhibition assays (e.g., ADP-Glo™) quantify activity. Cross-referencing with structural analogs (e.g., chlorophenyl derivatives) highlights key pharmacophores .
Q. How do ethoxy and methoxy substituents influence the compound’s electronic environment and reactivity?
- Methodological Answer : Electron-donating methoxy groups increase electron density on the pyrazole ring, altering redox behavior (cyclic voltammetry). Ethoxy groups enhance solubility in nonpolar solvents, validated via partition coefficient (logP) measurements. DFT-derived Mulliken charges and Fukui indices quantify substituent effects on nucleophilic/electrophilic sites .
Data Contradiction and Optimization
Q. How are conflicting crystallographic data resolved for hydrazone derivatives?
- Methodological Answer : Discrepancies in bond angles or torsional conformations are addressed via Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions. High-resolution data (d-spacing < 0.8 Å) and twin refinement (SHELXL TWIN command) correct for pseudosymmetry .
Q. What strategies optimize synthetic yield for large-scale production in academic settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
